molecular formula C15H29FO3Si B3028223 (1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate CAS No. 1715032-78-2

(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate

Cat. No. B3028223
M. Wt: 304.47 g/mol
InChI Key: YIBXYIGBWGHFJD-AGIUHOORSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. A common approach is to start with a cyclohexanone derivative, which undergoes fluorination to introduce the fluorine atom. The tert-butyldimethylsilyl (TBS) group is then installed at a suitable position on the cyclohexane ring. Finally, the ethyl ester functionality is introduced via esterification. Detailed synthetic routes and optimization strategies can be found in the literature .


Molecular Structure Analysis

The molecular structure of (1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate reveals its stereochemistry and functional groups. The chiral centers at positions 1, 3, and 4 contribute to its enantiomeric purity. The TBS group provides protection for subsequent reactions, while the fluorine atom imparts unique reactivity. Computational studies and X-ray crystallography can provide further insights into its 3D arrangement .

Scientific Research Applications

Applications in Polymer Synthesis

(Ishizone et al., 2003) and (Mori et al., 1994) describe the use of tert-butyldimethylsilyl-protected compounds, similar to "(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate", in the synthesis of water-soluble polymethacrylates. These studies highlight the role of such compounds in anionic polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions. This application is particularly significant in the field of polymer chemistry for the production of well-defined polymers.

Role in Stereoselective Synthesis

(Tewari et al., 2005), (Yakura et al., 1999), and (Lei, 2010) present the use of tert-butyldimethylsilyl-protected compounds in the stereoselective synthesis of various complex organic molecules. These studies demonstrate the utility of such compounds in facilitating reactions that yield products with specific stereochemistry, an important aspect in the synthesis of pharmaceuticals and complex organic molecules.

Applications in Medicinal Chemistry

Research represented by (Grieco et al., 1998), (Li et al., 1998), and (Franceschini et al., 2005) show the relevance of tert-butyldimethylsilyl-protected compounds in medicinal chemistry, particularly in the synthesis of complex molecules like steroids, peptidomimetics, and other bioactive compounds. These compounds play a crucial role in enabling reactions essential for the development of new drugs and therapeutic agents.

properties

IUPAC Name

ethyl (1R,3S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29FO3Si/c1-7-18-14(17)11-8-9-13(12(16)10-11)19-20(5,6)15(2,3)4/h11-13H,7-10H2,1-6H3/t11-,12+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBXYIGBWGHFJD-AGIUHOORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)F)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29FO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate
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(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate
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(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate
Reactant of Route 4
(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate
Reactant of Route 6
(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate

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